5-Chloro-2-fluoro-1-iodo-3-methoxybenzene

Catalog No.
S14573925
CAS No.
M.F
C7H5ClFIO
M. Wt
286.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-fluoro-1-iodo-3-methoxybenzene

Product Name

5-Chloro-2-fluoro-1-iodo-3-methoxybenzene

IUPAC Name

5-chloro-2-fluoro-1-iodo-3-methoxybenzene

Molecular Formula

C7H5ClFIO

Molecular Weight

286.47 g/mol

InChI

InChI=1S/C7H5ClFIO/c1-11-6-3-4(8)2-5(10)7(6)9/h2-3H,1H3

InChI Key

NOHMWPLIGRRSJP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)Cl)I)F

5-Chloro-2-fluoro-1-iodo-3-methoxybenzene is an aromatic compound characterized by the presence of chlorine, fluorine, iodine, and a methoxy group attached to a benzene ring. Its molecular formula is C7H5ClFIOC_7H_5ClFIO, and it has a molar mass of approximately 253.47 g/mol. The unique combination of halogen substituents and the methoxy group contributes to its distinct chemical properties and reactivity.

Due to its functional groups:

  • Electrophilic Aromatic Substitution: The presence of the electron-donating methoxy group enhances the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles.
  • Nucleophilic Substitution Reactions: The halogen substituents allow for nucleophilic substitution reactions, where nucleophiles can replace halogen atoms.
  • Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids.
  • Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

The specific products formed depend on the reaction conditions and reagents used.

Research indicates that compounds similar to 5-Chloro-2-fluoro-1-iodo-3-methoxybenzene exhibit various biological activities. These may include:

  • Antimicrobial Properties: Some halogenated compounds have shown potential as antimicrobial agents.
  • Anticancer Activity: Certain derivatives are being explored for their ability to inhibit cancer cell growth.
  • Enzyme Inhibition: The compound may interact with specific enzymes, impacting metabolic pathways.

The exact biological activity would depend on the structural nuances and specific interactions with biological targets.

Synthesis of 5-Chloro-2-fluoro-1-iodo-3-methoxybenzene typically involves several steps:

  • Starting Materials: Begin with a suitable benzene derivative.
  • Electrophilic Aromatic Substitution: Introduce halogens sequentially through electrophilic aromatic substitution reactions under controlled conditions.
  • Methoxylation: The methoxy group can be introduced using methods such as methylation with dimethyl sulfate or methyl iodide in the presence of a base.
  • Purification: The final product is purified through techniques such as column chromatography or recrystallization.

These synthetic routes are optimized for yield and purity, often utilizing automated systems for scalability in industrial applications.

5-Chloro-2-fluoro-1-iodo-3-methoxybenzene has several applications across different fields:

  • Organic Synthesis: It serves as a building block for creating more complex organic molecules.
  • Medicinal Chemistry: The compound is investigated for its potential roles in drug discovery and development, particularly in creating bioactive compounds.
  • Material Science: It may be utilized in the synthesis of specialty chemicals and materials with unique properties.

Interaction studies involving 5-Chloro-2-fluoro-1-iodo-3-methoxybenzene focus on its binding affinity with biological targets or its behavior in complex mixtures. Research could explore:

  • Binding Studies: Investigating how this compound interacts with proteins or enzymes.
  • Metabolic Pathway Analysis: Understanding how it influences metabolic pathways in biological systems.

These studies are crucial for determining its potential therapeutic applications.

Several compounds share structural similarities with 5-Chloro-2-fluoro-1-iodo-3-methoxybenzene. Here are some notable examples:

Compound NameMolecular FormulaKey Features
5-Bromo-2-fluoro-1-iоdo-3-methoxybenzeneC7H5BrFIOC_7H_5BrFIOContains bromine instead of chlorine
1-Chloro-2-fluoro-3-methoxybenzeneC7H6ClFOC_7H_6ClFOLacks iodine; different halogen profile
2-Bromo-5-fluoro-1,3-dimethylbenzeneC10H10BrFC_{10}H_{10}BrFContains dimethyl groups; different substitution pattern

Uniqueness

5-Chloro-2-fluoro-1-iodo-3-methoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties compared to its analogs. The combination of halogens and a methoxy group enhances its reactivity and potential applications in medicinal chemistry and materials science.

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Exact Mass

285.90577 g/mol

Monoisotopic Mass

285.90577 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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